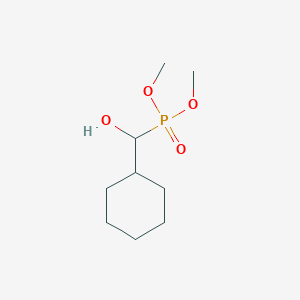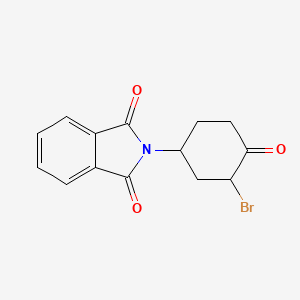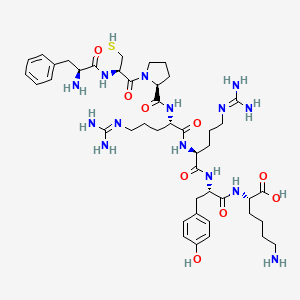
Nickel--tungsten (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-tungsten (1/3) is a binary alloy composed of nickel and tungsten in a 1:3 ratio. This compound is known for its exceptional hardness, corrosion resistance, and high-temperature stability. It is widely used in various industrial applications, including coatings, catalysts, and high-strength materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-tungsten (1/3) can be synthesized through various methods, including electrodeposition, chemical vapor deposition, and mechanical alloying. One common method is electrodeposition, where nickel and tungsten ions are co-deposited onto a substrate from an electrolyte solution. The electrolyte typically contains nickel sulfate, sodium tungstate, and a complexing agent such as citric acid. The process is carried out under controlled pH, temperature, and current density to achieve the desired composition and properties .
Industrial Production Methods
In industrial settings, nickel-tungsten (1/3) is often produced using high-temperature sintering or powder metallurgy techniques. These methods involve mixing nickel and tungsten powders in the desired ratio, followed by compaction and sintering at elevated temperatures. This process results in a dense, homogeneous alloy with excellent mechanical properties .
Chemical Reactions Analysis
Types of Reactions
Nickel-tungsten (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly resistant to oxidation and corrosion, making it suitable for high-temperature applications.
Common Reagents and Conditions
Oxidation: Nickel-tungsten (1/3) can be oxidized in the presence of oxygen at high temperatures, forming nickel oxide and tungsten oxide.
Reduction: The alloy can be reduced using hydrogen gas at elevated temperatures to produce pure nickel and tungsten.
Substitution: Nickel-tungsten (1/3) can undergo substitution reactions with other metals, such as iron or cobalt, to form ternary alloys with enhanced properties
Major Products Formed
Oxidation: Nickel oxide (NiO) and tungsten oxide (WO3)
Reduction: Pure nickel (Ni) and tungsten (W)
Substitution: Ternary alloys such as nickel-iron-tungsten or nickel-cobalt-tungsten
Scientific Research Applications
Nickel-tungsten (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation and dehydrogenation reactions.
Medicine: Explored for drug delivery systems and diagnostic tools, leveraging its stability and non-toxicity.
Mechanism of Action
The mechanism by which nickel-tungsten (1/3) exerts its effects is primarily related to its electronic structure and surface properties. The alloy’s high hardness and corrosion resistance are attributed to the strong bonding between nickel and tungsten atoms, which creates a stable and dense crystal lattice. In catalytic applications, the alloy’s surface provides active sites for chemical reactions, facilitating the adsorption and activation of reactant molecules .
Comparison with Similar Compounds
Nickel-tungsten (1/3) can be compared with other similar compounds, such as nickel-chromium and nickel-molybdenum alloys:
Nickel-chromium: Known for its excellent oxidation resistance and high-temperature strength, but less hard than nickel-tungsten (1/3).
Nickel-molybdenum: Offers good corrosion resistance and catalytic properties, but nickel-tungsten (1/3) has superior hardness and wear resistance
List of Similar Compounds
- Nickel-chromium (Ni-Cr)
- Nickel-molybdenum (Ni-Mo)
- Nickel-iron-tungsten (Ni-Fe-W)
- Nickel-cobalt-tungsten (Ni-Co-W)
Nickel-tungsten (1/3) stands out due to its unique combination of hardness, corrosion resistance, and high-temperature stability, making it a valuable material for a wide range of applications.
Properties
CAS No. |
304021-50-9 |
|---|---|
Molecular Formula |
NiW3 |
Molecular Weight |
610.2 g/mol |
IUPAC Name |
nickel;tungsten |
InChI |
InChI=1S/Ni.3W |
InChI Key |
ZPBFSNAKJNYHPL-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[W].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
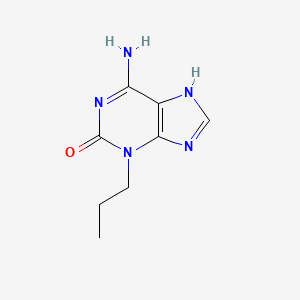
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
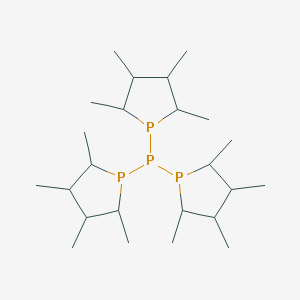
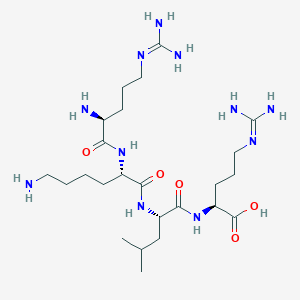
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
